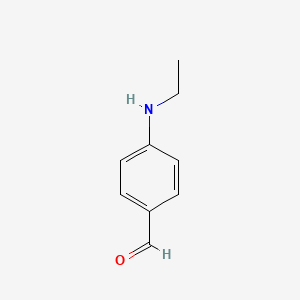

4-(Ethylamino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGRAELMPIMNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507763 | |

| Record name | 4-(Ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79865-89-7 | |

| Record name | 4-(Ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Ethylamino)benzaldehyde: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-(Ethylamino)benzaldehyde (CAS No. 79865-89-7), a versatile aromatic aldehyde with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's core properties, provides detailed synthetic protocols, and explores its promising applications as an enzyme inhibitor and a foundational component in targeted protein degradation.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde characterized by an ethylamino group at the para position of the benzene ring. This substitution pattern renders the molecule an electron-rich aromatic system, influencing its reactivity and biological activity.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 79865-89-7 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [3][4] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzaldehyde, 4-(Ethylamino)-; 4-Ethylamino-benzaldehyde | [1][3] |

| SMILES | CCNC1=CC=C(C=C1)C=O | [1] |

| InChI Key | QBGRAELMPIMNON-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental physical property data for this compound are not widely published. However, properties can be estimated based on trends observed in its closest analogues, 4-(Methylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde.

| Property | Value | Notes |

| Appearance | Solid (Predicted) | Based on analogues. |

| Melting Point | Estimated 40-60 °C | Data not available. Estimation is based on 4-(Methylamino)benzaldehyde (56-57 °C) and 4-(Diethylamino)benzaldehyde (37-41 °C).[2][5] |

| Boiling Point | Data not available | Likely high boiling, similar to analogues.[2][5] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water. | Based on general properties of substituted benzaldehydes. |

| pKa (Predicted) | ~3.4-4.4 (for the protonated amine) | The ethylamino group is basic. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via one-pot reductive amination. This method is widely employed in medicinal chemistry for its operational simplicity and high yields.[6][7] The protocol below details the reaction of 4-aminobenzaldehyde with acetaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB).

Reaction Principle

The reaction proceeds in two main steps occurring in the same pot:

-

Imine Formation: The primary amine of 4-aminobenzaldehyde nucleophilically attacks the carbonyl carbon of acetaldehyde to form a hemiaminal, which then dehydrates to form an intermediate imine.

-

Reduction: The hydride reagent, STAB, selectively reduces the protonated imine (iminium ion) to the corresponding secondary amine, affording the final product. STAB is the preferred reagent as it is mild enough not to reduce the starting aldehyde, thus preventing side reactions.[7]

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

Materials:

-

4-Aminobenzaldehyde (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminobenzaldehyde (1.0 eq) and dissolve it in anhydrous DCE or THF (approx. 0.2 M concentration).

-

Amine Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzaldehyde) is fully consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude residue by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

As experimental spectral data for this compound is not publicly available in databases like SDBS, this section provides predicted data based on established principles of NMR and IR spectroscopy.[8][9] This information is crucial for the characterization and quality control of the synthesized compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.75 | Singlet (s) | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group and aromatic ring. |

| ~7.68 | Doublet (d) | 2H | Ar-H (ortho to CHO) | Aromatic protons deshielded by the electron-withdrawing aldehyde group. |

| ~6.65 | Doublet (d) | 2H | Ar-H (ortho to N) | Aromatic protons shielded by the electron-donating ethylamino group. |

| ~4.50 | Broad Singlet (br s) | 1H | -NH- | N-H proton, often broad. Shift is variable and depends on concentration/solvent. |

| ~3.25 | Quartet (q) | 2H | -CH₂- | Methylene protons coupled to the adjacent methyl group. |

| ~1.25 | Triplet (t) | 3H | -CH₃ | Methyl protons coupled to the adjacent methylene group. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3350-3450 | N-H | Stretching (secondary amine) |

| ~3030-3100 | C-H (Aromatic) | Stretching |

| ~2900-2980 | C-H (Aliphatic) | Stretching |

| ~2820 & ~2720 | C-H (Aldehyde) | Fermi resonance doublet |

| ~1670-1690 | C=O (Aldehyde) | Stretching (strong) |

| ~1580-1610 | C=C (Aromatic) | Stretching |

| ~1200-1350 | C-N | Stretching |

| ~810-840 | C-H (Aromatic) | Out-of-plane bending (para-substituted) |

Key Applications in Drug Development

The chemical architecture of this compound makes it a molecule of high interest in two cutting-edge areas of drug discovery: inhibition of aldehyde dehydrogenases and targeted protein degradation.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing endogenous and exogenous aldehydes to their corresponding carboxylic acids.[10][11] Certain ALDH isoforms, particularly ALDH1A, are overexpressed in various cancer stem cells and are implicated in conferring resistance to chemotherapy.[10] Consequently, ALDH inhibitors are sought after as potential cancer therapeutics.

The 4-(dialkylamino)benzaldehyde scaffold is a well-established pharmacophore for potent ALDH inhibition.[12] The diethyl analogue, 4-(Diethylamino)benzaldehyde (DEAB), is a canonical pan-ALDH inhibitor used extensively in research to identify and study ALDH-positive cell populations.[13][14][15] DEAB acts as a competitive inhibitor, binding to the enzyme's active site and preventing the oxidation of aldehyde substrates.[10][14]

Given this precedent, this compound is a strong candidate for development as an ALDH inhibitor. Its structure, intermediate between the dimethyl and diethyl analogues, allows for fine-tuning of steric and electronic properties to potentially achieve isoform-selective inhibition, a highly desirable trait for modern therapeutics.

Caption: Competitive inhibition of ALDH by 4-(dialkylamino)benzaldehydes.

Building Block for Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. The most prominent approach involves Proteolysis-Targeting Chimeras (PROTACs).[16][17]

PROTACs are heterobifunctional molecules comprising three parts:

-

A "warhead" that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A chemical "linker" that connects the two.

The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex that leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome. The linker is a critical component, as its length, rigidity, and chemical nature dictate the geometry and stability of this ternary complex, thereby influencing degradation efficiency.[16][18]

This compound serves as a versatile building block for PROTAC linker synthesis. Both the aldehyde and the secondary amine functionalities provide reactive handles for covalent attachment within the linker structure, allowing for the systematic construction of diverse PROTAC libraries to screen for optimal degradation activity.

Caption: Role of linker building blocks in the PROTAC mechanism of action.

Safety and Handling

The primary known hazard for this compound is that it is harmful if swallowed (GHS Hazard Statement H302).[3] Comprehensive toxicological data is limited. Therefore, handling should be guided by the safety protocols for its close analogue, 4-(Diethylamino)benzaldehyde, which is classified as toxic in contact with skin and an irritant to skin, eyes, and the respiratory system.[19][20]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. If handling as a powder, use a dust mask or work in a ventilated hood to avoid inhalation.[19][20]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.

-

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) for this compound (CAS 79865-89-7) before use and follow all institutional safety protocols.

References

-

PubChem. This compound | C9H11NO | CID 12714578. [Link]

-

PubChem. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114. [Link]

-

Ibrahim, A. I. M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. [Link]

-

Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 63(1), 1-32. [Link]

-

ResearchGate. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]

-

Russo, J. E., & Hilton, J. (1988). Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. Biochemical Pharmacology, 37(20), 3869-3874. [Link]

-

American Elements. This compound | CAS 79865-89-7. [Link]

-

Lee, D., et al. (2024). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Omega. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

NIST. Benzaldehyde, 4-(diethylamino)-. [Link]

-

Edmondson, S. D., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(15), 10786-10809. [Link]

-

Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 122-131. [Link]

-

Belu, A. M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 26(10), 2946. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

-

ACS Publications. (2022). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

Sources

- 1. This compound | C9H11NO | CID 12714578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. americanelements.com [americanelements.com]

- 4. 79865-89-7|this compound|BLD Pharm [bldpharm.com]

- 5. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzaldehyde, 4-(methylamino)- | C8H9NO | CID 10986282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. explorationpub.com [explorationpub.com]

- 19. fishersci.com [fishersci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to 4-(Ethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(Ethylamino)benzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. While less documented than its diethyl and dimethyl analogues, its unique structural features warrant a detailed examination of its properties, synthesis, and potential applications. This document synthesizes available data and provides expert insights into its chemical behavior and utility as a synthetic intermediate.

Core Molecular Attributes

This compound is characterized by a benzaldehyde core substituted with a secondary ethylamino group at the para (4-) position. This substitution pattern significantly influences the electronic properties and reactivity of both the aromatic ring and the aldehyde functional group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Number | 79865-89-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCNC1=CC=C(C=C1)C=O | [2] |

| InChI | InChI=1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 | [2] |

Structural Representation

The chemical structure of this compound is depicted in the following diagram.

Sources

A Technical Guide to the Selective Synthesis of 4-(Ethylamino)benzaldehyde via Reductive Amination

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(Ethylamino)benzaldehyde from p-aminobenzaldehyde. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the synthesis. We focus on reductive amination as the superior strategy for achieving selective mono-N-ethylation, a significant challenge due to the propensity for over-alkylation in classical methods. This guide details the mechanistic rationale for reagent selection, provides a robust and validated experimental protocol, and outlines methods for purification and characterization. By grounding the protocol in established chemical theory and field-proven insights, this document serves as a practical and authoritative resource for the successful synthesis of this valuable chemical intermediate.

Introduction

N-substituted aminobenzaldehydes are a critical class of organic intermediates, serving as foundational building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] The specific target of this guide, this compound, is a precursor for various specialized molecules where the secondary amine and aldehyde functionalities provide versatile handles for further chemical modification.

The synthesis of secondary amines from primary amines, such as the N-ethylation of p-aminobenzaldehyde, presents a classic chemical selectivity problem. Direct alkylation with ethyl halides is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, which are challenging to separate.[3][4] Reductive amination, also known as reductive alkylation, offers a highly efficient and selective alternative that circumvents this issue.[5][6] This process involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][7] This one-pot approach is not only selective but also aligns with the principles of green chemistry by minimizing intermediate purification steps and reducing waste.[5]

This guide provides a detailed examination of the reductive amination of p-aminobenzaldehyde with acetaldehyde, offering a complete workflow from mechanistic considerations to final product characterization.

Part 1: Mechanistic Principles and Strategic Synthesis Design

The success of any chemical synthesis hinges on a clear understanding of the reaction mechanism. The choice to employ reductive amination over direct alkylation is a strategic one, rooted in the principles of reactivity and selectivity.

The Reductive Amination Pathway

The reaction proceeds in two distinct, sequential stages within a single pot:

-

Imine Formation: The nucleophilic primary amine of p-aminobenzaldehyde attacks the electrophilic carbonyl carbon of acetaldehyde. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a C=N double bond, forming the N-ethylidene-4-aminobenzaldehyde imine (Schiff base).[5][8]

-

Imine Reduction: The imine, or its protonated iminium ion form, is then selectively reduced by a hydride-donating reagent. This reduction of the C=N bond yields the final secondary amine product, this compound.[6]

The overall transformation is depicted below.

Caption: The two-stage workflow of reductive amination.

Causality Behind Reagent Selection

The choice of each reagent is critical for maximizing yield and purity.

-

Carbonyl Source (Acetaldehyde): Acetaldehyde is selected as the source of the ethyl group. Its high reactivity ensures efficient imine formation with the primary amine.

-

Reducing Agent: The selection of the reducing agent is arguably the most crucial decision in designing the protocol. The ideal agent must selectively reduce the imine (or iminium) intermediate without significantly reducing the aldehyde group present on the p-aminobenzaldehyde starting material.

-

Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent. While it can reduce aldehydes, its reactivity is moderate enough that, with careful control of reaction conditions (e.g., allowing sufficient time for imine formation before its addition), it can be used effectively.[9][10][11] It is the reagent of choice for this protocol due to its balance of reactivity, cost, and safety.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective than NaBH₄. It is particularly effective at reducing iminium ions at a weakly acidic pH where the reduction of aldehydes and ketones is slow.[5][6] This allows all reagents to be combined at the start of the reaction. However, the generation of toxic cyanide waste is a significant drawback.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild reductant that offers the selectivity of NaBH₃CN without the associated toxicity of cyanide, making it a popular modern choice.[5][11] It is, however, more expensive and sensitive to moisture.

-

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Each step is designed to ensure the reaction proceeds to completion while minimizing side-product formation.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |

| p-Aminobenzaldehyde | C₇H₇NO | 121.14 | 5.00 g | 41.3 mmol | Starting material. Should be a yellow solid.[12] |

| Acetaldehyde | C₂H₄O | 44.05 | 2.4 mL (1.9 g) | 43.3 mmol | Use a slight excess (1.05 eq). |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.72 g | 45.4 mmol | Reducing agent (1.1 eq). |

| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - | Reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Extraction solvent. |

| Saturated NaCl (Brine) | NaCl(aq) | - | 50 mL | - | For work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

| 1 M Hydrochloric Acid | HCl(aq) | - | As needed | - | For quenching. |

Step-by-Step Methodology

Caption: Detailed experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (41.3 mmol) of p-aminobenzaldehyde in 100 mL of methanol.

-

Imine Formation: Cool the resulting yellow solution to 0 °C in an ice-water bath. While stirring, add 2.4 mL (43.3 mmol) of acetaldehyde dropwise over 5 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes. This period is crucial for the formation of the imine intermediate.

-

Reduction: While maintaining the temperature below 10 °C, add 1.72 g (45.4 mmol) of sodium borohydride in small portions over 15 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and to prevent the reduction of the unreacted starting aldehyde.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours to ensure the reduction is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is approximately neutral (pH ~7).

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

-

Isolation and Purification: Remove the dichloromethane under reduced pressure to yield the crude this compound as an oil or solid. Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Part 3: Product Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[13] |

| Molecular Weight | 149.19 g/mol | PubChem[13] |

| Appearance | Expected to be a yellow to brown solid or oil. | - |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~9.7 (s, 1H, -CHO), ~7.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.0 (br s, 1H, -NH-), 3.2 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃). | Predicted based on analogous structures.[14] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): ~190 (-CHO), ~152 (C-N), ~132 (Ar-CH), ~125 (C-CHO), ~111 (Ar-CH), ~38 (-CH₂-), ~15 (-CH₃). | Predicted based on analogous structures. |

| FT-IR (KBr, cm⁻¹) | Expected ν (cm⁻¹): ~3350 (N-H stretch), 2970-2850 (C-H stretch), ~1670 (C=O aldehyde stretch), ~1600 (C=C aromatic stretch), ~1520 (N-H bend). | Predicted based on analogous structures.[14][15] |

| Mass Spec (EI-MS) | m/z (%): 149 [M]⁺, 134 [M-CH₃]⁺, 120 [M-CHO]⁺ | PubChem[13] |

Part 4: Troubleshooting and Field Insights

-

Problem: Incomplete Reaction.

-

Cause: Insufficient reaction time or inactive reagents.

-

Solution: Monitor the reaction by TLC. If starting material persists, extend the reaction time. Ensure the sodium borohydride is fresh, as it can degrade upon exposure to moisture.

-

-

Problem: Presence of Di-ethylated Byproduct.

-

Cause: While unlikely with this method, contamination of the starting acetaldehyde with acetic acid could lead to side reactions. More likely, this indicates a failure of the reductive amination and a potential side-path if conditions are incorrect (e.g. excessive heat).

-

Solution: Use freshly distilled or high-purity acetaldehyde. Strictly control the reaction temperature during the addition of the reducing agent.

-

-

Problem: Low Yield after Purification.

-

Cause: Product loss during aqueous work-up or inefficient extraction. The product has some water solubility.

-

Solution: Ensure the pH of the aqueous layer is neutral to slightly basic before extraction to maximize the amount of free amine. Perform at least three extractions with dichloromethane.

-

Conclusion

The synthesis of this compound from p-aminobenzaldehyde is most effectively and selectively achieved through reductive amination. This method successfully bypasses the over-alkylation issues inherent in direct alkylation strategies. By carefully selecting a suitable reducing agent, such as sodium borohydride, and controlling the reaction conditions to favor sequential imine formation and reduction, high yields of the desired mono-ethylated product can be obtained. The protocol detailed in this guide is robust, scalable, and grounded in well-established principles of organic chemistry, providing a reliable pathway for researchers and developers to access this important chemical building block.

References

-

Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications. Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

Ananyev, I. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

-

Ananyev, I. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Formation of imines and enamines. University of Calgary. Available from: [Link]

-

Heydari, A., et al. (2013). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Available from: [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. Available from: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available from: [Link]

-

Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

-

p-AMINOBENZALDEHYDE. Organic Syntheses. Available from: [Link]

- Purification of N-substituted aminobenzaldehydes. Google Patents.

-

Reductive Amination. Chemistry LibreTexts. Available from: [Link]

-

Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available from: [Link]

-

Hariyati, R., et al. (2020). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. amherst.edu [amherst.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | C9H11NO | CID 12714578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Diethylaminobenzaldehyde | 120-21-8 [chemicalbook.com]

- 15. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectroscopic Characterization of 4-(Ethylamino)benzaldehyde

Introduction

4-(Ethylamino)benzaldehyde, with the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is an aromatic aldehyde of interest in various fields, including the synthesis of dyes, pharmaceuticals, and other organic materials.[1] Its structure, featuring a benzaldehyde core substituted with an ethylamino group at the para position, imparts specific electronic and structural characteristics that can be elucidated through a combination of spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals to understand not just the data, but the causality behind the experimental choices and the interpretation of the resulting spectra. While direct, published experimental spectra for this specific molecule are not widely available, this guide will leverage data from closely related analogs, such as 4-(diethylamino)benzaldehyde and 4-(dimethylamino)benzaldehyde, to provide a robust predictive framework for its characterization.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Methodology: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The choice of solvent and instrument parameters directly impacts the spectral resolution and accuracy.

Experimental Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm for ¹H NMR and a triplet at ~77 ppm for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and is defined as 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to maximize spectral resolution.

-

Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for a 400 MHz spectrometer are generally sufficient.

Below is a workflow diagram for NMR data acquisition.

¹H NMR Spectroscopy: Expected Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Data for this compound:

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |

| Aldehyde (-CHO) | ~9.7 - 9.9 | Singlet (s) | 1H | - |

| Aromatic (Ha) | ~7.6 - 7.8 | Doublet (d) | 2H | J ≈ 8-9 Hz |

| Aromatic (Hb) | ~6.5 - 6.7 | Doublet (d) | 2H | J ≈ 8-9 Hz |

| N-H | Variable (broad) | Singlet (s, broad) | 1H | - |

| Methylene (-CH₂-) | ~3.2 - 3.4 | Quartet (q) | 2H | J ≈ 7 Hz |

| Methyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) | 3H | J ≈ 7 Hz |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Interpretation:

-

Aldehyde Proton (~9.7-9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing far downfield as a sharp singlet.

-

Aromatic Protons (~6.5-7.8 ppm): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group (Ha) are expected to be more deshielded than the protons ortho to the electron-donating ethylamino group (Hb).

-

Ethyl Group Protons: The ethyl group will show a characteristic triplet-quartet pattern. The methylene protons (-CH₂-) are adjacent to the nitrogen, causing a downfield shift to ~3.2-3.4 ppm, and are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around ~1.2-1.4 ppm due to coupling with the two methylene protons.

-

Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace water in the solvent.

¹³C NMR Spectroscopy: Expected Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound:

| Signal Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 - 192 |

| Aromatic (C-NH) | ~152 - 155 |

| Aromatic (C-CHO) | ~129 - 132 |

| Aromatic (CH, ortho to CHO) | ~131 - 133 |

| Aromatic (CH, ortho to NH) | ~110 - 112 |

| Methylene (-CH₂-) | ~38 - 42 |

| Methyl (-CH₃) | ~13 - 16 |

Note: This is a predictive table. Actual values may vary.

Interpretation:

-

Carbonyl Carbon (~190-192 ppm): Similar to its proton, the aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very high chemical shift.[7]

-

Aromatic Carbons (~110-155 ppm): There are four distinct aromatic carbon signals due to the molecule's symmetry. The carbon attached to the electron-donating amino group (C-NH) will be the most shielded of the quaternary carbons, while the carbon attached to the electron-withdrawing aldehyde group (C-CHO) will be more deshielded. The two sets of aromatic CH carbons will also have distinct chemical shifts.

-

Aliphatic Carbons (~13-42 ppm): The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid and liquid samples with minimal preparation.

Experimental Protocol:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 - 3400 | N-H stretch | Medium |

| ~3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| ~2900 - 3000 | Aliphatic C-H stretch | Medium |

| ~2720 & ~2820 | Aldehyde C-H stretch (Fermi doublet) | Weak |

| ~1660 - 1680 | C=O stretch (carbonyl) | Strong |

| ~1580 - 1600 | C=C aromatic ring stretch | Strong-Medium |

| ~1200 - 1350 | C-N stretch | Medium |

Note: Based on typical values for these functional groups.[8]

Interpretation:

-

N-H Stretch (~3300-3400 cm⁻¹): A medium intensity peak in this region is indicative of the secondary amine.

-

C-H Stretches: The spectrum will contain absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds of the ethyl group (just below 3000 cm⁻¹). The characteristic, though often weak, Fermi doublet for the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ is a key diagnostic feature.[8]

-

C=O Stretch (~1660-1680 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group. Conjugation with the aromatic ring and the electron-donating amino group is expected to lower its frequency compared to a simple aliphatic aldehyde.

-

C=C Aromatic Stretch (~1580-1600 cm⁻¹): This strong to medium absorption confirms the presence of the benzene ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for conjugated systems.

Methodology: UV-Vis Spectrum Acquisition

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

-

Solution Preparation: Prepare a dilute stock solution of this compound of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically in the micromolar range).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Record the absorbance spectrum of each diluted sample solution. The wavelength of maximum absorbance (λₘₐₓ) is a key parameter.

Expected UV-Vis Spectrum and Interpretation

The UV-Vis spectrum is expected to show strong absorption bands due to π → π* transitions within the conjugated system.

Expected UV-Vis Absorption for this compound:

| Transition | Expected λₘₐₓ (nm) | Solvent |

| π → π* | ~320 - 360 | Ethanol |

Note: The λₘₐₓ is influenced by solvent polarity. This is a predictive value based on similar structures.

Interpretation:

The structure of this compound features a strong electron-donating group (ethylamino) and an electron-withdrawing group (aldehyde) connected through a conjugated π-system (the benzene ring). This creates a "push-pull" system that facilitates an intramolecular charge-transfer (ICT) transition upon electronic excitation. This ICT character results in a strong absorption band at a relatively long wavelength (λₘₐₓ). For comparison, the λₘₐₓ for a related compound, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone in methanol, is observed at 356 nm.[9] The exact position of the λₘₐₓ will be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and UV-Vis techniques. ¹H and ¹³C NMR provide the definitive structural map of the molecule. IR spectroscopy confirms the presence of key functional groups, such as the amine, aldehyde, and aromatic ring. UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated "push-pull" system. By following the detailed methodologies and interpretative frameworks presented in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability of their scientific endeavors.

References

-

(No author). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. Available at: [Link]

-

(No author). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available at: [Link]

-

(No author). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Human Metabolome Database. Available at: [Link]

-

(No author). This compound. PubChem. Available at: [Link]

-

(No author). Scheme 1. 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. ResearchGate. Available at: [Link]

-

(No author). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available at: [Link]

-

(No author). 4-(Diethylamino)benzaldehyde. PubChem. Available at: [Link]

-

(No author). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Available at: [Link]

-

(No author). Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. Available at: [Link]

-

(No author). This compound. American Elements. Available at: [Link]

-

(No author). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

-

(No author). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. NIH National Library of Medicine. Available at: [Link]

-

(No author). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 4-Diethylaminobenzaldehyde(120-21-8) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Diethylaminobenzaldehyde(120-21-8) 13C NMR [m.chemicalbook.com]

- 4. Benzaldehyde, 4-(diethylamino)- [webbook.nist.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303) [hmdb.ca]

- 6. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR spectrum [chemicalbook.com]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-(Ethylamino)benzaldehyde

Abstract

4-(Ethylamino)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its chemical behavior is dominated by the aldehyde functional group, the reactivity of which is electronically modulated by a potent electron-donating ethylamino group at the para-position. This arrangement creates a molecule with a rich and versatile reaction profile, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials. This guide provides a comprehensive examination of the core chemical reactivity of the aldehyde group in this compound. We will explore the causality behind its participation in key reaction classes, including nucleophilic additions, condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative references to provide a self-validating and field-proven resource for professionals in chemical and pharmaceutical development.

Introduction: Structure and Electronic Profile

This compound, with the chemical formula C₉H₁₁NO, is an aromatic aldehyde characterized by an ethylamino (-NHCH₂CH₃) group situated para to the formyl (-CHO) group on a benzene ring.[1][2] The inherent reactivity of the aldehyde—specifically the electrophilicity of the carbonyl carbon—is profoundly influenced by this substitution pattern.

The ethylamino group is a strong activating group, exerting a powerful positive mesomeric effect (+M) and a negative inductive effect (-I). Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, increasing the electron density of the entire π-system. This delocalization extends to the carbonyl group, which moderately reduces the partial positive charge on the carbonyl carbon compared to unsubstituted benzaldehyde.[3] This electronic modulation does not render the aldehyde inert; rather, it fine-tunes its reactivity, making it a selective and versatile reactant in numerous synthetic transformations.

Diagram: Resonance Structures of this compound

Caption: Resonance delocalization from the nitrogen lone pair to the carbonyl group.

This increased electron density makes the aromatic ring itself more susceptible to electrophilic substitution, but more importantly for this guide, it influences the kinetics and outcomes of reactions at the aldehyde site.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79865-89-7 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCNC1=CC=C(C=C1)C=O | [1] |

Key Reaction Classes of the Aldehyde Group

The formyl group is a primary site for a diverse array of chemical transformations. Its reactivity can be broadly categorized into several key classes, each of which is fundamental to its application in synthesis.

Nucleophilic Addition Reactions

The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon.[4] The ethylamino group's electron-donating nature may slightly temper the carbonyl's electrophilicity, but the carbon-oxygen double bond remains sufficiently polarized for attack by a wide range of nucleophiles.[3]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final addition product.[4][5]

Caption: General workflow for nucleophilic addition to the aldehyde.

Common examples include the formation of cyanohydrins (addition of HCN) and hemiacetals (addition of alcohols).[4] A particularly relevant reaction is the formation of hemiaminals upon reaction with amines, which are often unstable intermediates in the formation of imines.[6]

Condensation Reactions: Schiff Base and Knoevenagel

Condensation reactions are vital for extending the molecular framework. They begin with a nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water.[7]

This compound readily reacts with primary amines in a mildly acidic environment to form Schiff bases, or imines. This reaction is fundamental in the synthesis of ligands, dye intermediates, and biologically active molecules.[7][8] The reaction proceeds via a hemiaminal intermediate which subsequently dehydrates. The careful control of pH is crucial; sufficient acid is needed to catalyze the dehydration step, but too much will protonate the attacking amine, rendering it non-nucleophilic.[7]

-

Reactant Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Amine Addition: Add the primary amine (e.g., aniline, 1.0 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate).[9][10] The reaction is typically catalyzed by a weak base, such as piperidine or ammonia, which deprotonates the active methylene compound to generate a carbanion nucleophile.[10][11] The resulting product is an α,β-unsaturated system, a common structural motif in dyes and pharmaceuticals.[12]

Caption: Key stages of the Knoevenagel condensation reaction.

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), malononitrile (10 mmol), and 30 mL of ethanol.

-

Catalyst Addition: Add piperidine (0.5 mmol, ~5 mol%) to the mixture with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC.

-

Isolation: After the reaction is complete, cool the flask in an ice bath. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the α,β-unsaturated product.

Wittig Reaction

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with high regioselectivity.[13] The reaction involves a triphenyl phosphonium ylide (Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base.[14] The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15][16]

Caption: The Wittig reaction converts the aldehyde to an alkene.

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF under a nitrogen atmosphere. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise. Stir for 30-60 minutes until the characteristic color of the ylide forms.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in dry THF and add it slowly to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quenching: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.

Oxidation and Reduction

The aldehyde group is readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media, or chromic acid (Jones reagent), can be employed.[17] This transformation is fundamental for synthesizing 4-(ethylamino)benzoic acid, a valuable building block.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-(ethylamino)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[5] NaBH₄ is generally preferred for its milder nature and tolerance of other functional groups.

Applications in Synthetic Chemistry

The reactivity of this compound makes it a cornerstone intermediate in several industrial and research applications.

-

Dye Synthesis: The molecule is a precursor for various dyes. The combination of the electron-donating amino group and an extended conjugated system, often formed via Knoevenagel or aldol condensations, leads to compounds with strong chromophoric properties.[18][19] These dyes find use in textiles, printing, and as biological stains.[8][20]

-

Pharmaceutical and Agrochemical Research: The benzaldehyde scaffold is prevalent in medicinal chemistry. The closely related 4-(diethylamino)benzaldehyde (DEAB) is a well-known inhibitor of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells.[21][22] The reactivity of this compound allows for the synthesis of analogues and derivatives that can be screened for similar or novel biological activities.[23]

Conclusion

The aldehyde group in this compound possesses a robust and versatile chemical reactivity profile. Its electrophilic character, fine-tuned by the para-ethylamino substituent, allows it to participate predictably in a wide range of nucleophilic additions, condensations, and redox reactions. Understanding the principles and protocols governing these transformations is essential for leveraging this molecule's full potential as a strategic intermediate. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound an invaluable tool for researchers and synthetic chemists in the development of novel dyes, pharmaceuticals, and functional organic materials.

References

- Nordmann. (n.d.). 4-(Dimethylamino) benzaldehyde (100-10-7).

-

National Center for Biotechnology Information. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PubMed Central. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis.

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

-

National Center for Biotechnology Information. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Diethylamino)benzaldehyde. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

-

MDPI. (2020). Synthesis, Spectroscopy, and Conductivity Studies of 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone and Their Metal Complexes. Materials, 13(15), 3394. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

YouTube. (2023). Knoevenagel condensation. [Link]

-

International Journal of Scientific Research. (n.d.). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. [Link]

-

MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(11), 2963. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

-

National Center for Biotechnology Information. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed Central. [Link]

-

ResearchGate. (n.d.). Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents. [Link]

-

IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. [Link]

-

ACS Publications. (2010). New Triphenylamine-Based Dyes for Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C, 114(33), 14227–14235. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-(phenylamino)-. PubChem. [Link]

-

YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

Sources

- 1. This compound | C9H11NO | CID 12714578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. iosrjournals.org [iosrjournals.org]

- 21. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

Introduction: The Imperative for Purity in Chemical Synthesis

An In-depth Technical Guide Purity Analysis of 4-(Ethylamino)benzaldehyde by High-Performance Liquid Chromatography (HPLC)

This compound (4-EAB), a substituted aromatic aldehyde with the chemical formula C₉H₁₁NO, serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2][3] The efficacy, safety, and regulatory compliance of these final products are directly contingent upon the purity of the starting materials and intermediates. The presence of even trace-level impurities—arising from the manufacturing process, degradation, or storage—can have profound consequences, potentially altering the pharmacological or chemical properties of the end product.[4]

Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control measure; it is a fundamental pillar of product development and manufacturing. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, has emerged as the gold standard for this purpose, offering high resolution, sensitivity, and specificity for the analysis of non-volatile and thermally labile compounds like 4-EAB.[5]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the development and validation of an HPLC method for the purity analysis of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting methodology is not only effective but also self-validating and scientifically sound.

Part 1: The Analytical Target - Understanding 4-EAB and Its Impurity Profile

A successful analytical method begins with a thorough understanding of the target molecule and the potential impurities that may accompany it. The chemical properties of 4-EAB dictate the chromatographic approach, while anticipating potential impurities is crucial for developing a specific and stability-indicating method.

Physicochemical Properties of this compound

-

Structure: An aromatic ring substituted with an aldehyde group and an ethylamino group at positions 1 and 4, respectively.

-

Polarity: As a substituted benzaldehyde, 4-EAB is a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.

Anticipating Potential Impurities

Impurities are broadly categorized as process-related or degradation products. A comprehensive purity method must be able to separate and quantify all relevant species.

-

Process-Related Impurities: These originate from the synthetic route. While specific impurities depend on the exact process, they can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if synthesized via formylation of N-ethylaniline, residual starting material could be a potential impurity.

-

Degradation Products: These form during storage or handling. Aldehydes are notoriously susceptible to oxidation, readily converting to the corresponding carboxylic acid. Therefore, 4-(Ethylamino)benzoic acid is a primary suspected degradation product. Other degradation pathways can be induced by exposure to acid, base, heat, or light.[6][7][8]

Caption: Logical relationship between 4-EAB and its potential impurities.

Part 2: A Rational Approach to HPLC Method Development

The goal of method development is to achieve adequate separation of the main compound from all potential impurities within a reasonable timeframe. Reversed-phase HPLC (RP-HPLC) is the technique of choice. In RP-HPLC, analytes are separated based on their hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase elutes them. Hydrophobic molecules interact more strongly with the stationary phase and thus elute later than more polar molecules.[9][10]

Step-by-Step Method Development Workflow

The development process is iterative, aiming to optimize the separation by systematically adjusting key parameters.

Caption: Workflow for developing the HPLC purity method for 4-EAB.

-

Column Selection: The Heart of the Separation

-

Causality: The choice of a C18 (Octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly hydrophobic stationary phase, offering strong retention for aromatic compounds like 4-EAB and its likely impurities.[10][11] A column with dimensions such as 4.6 x 250 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure suitable for standard HPLC systems.[12]

-

-

Mobile Phase Optimization: Driving the Selectivity

-

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds. Its lower viscosity results in lower backpressure, and it often provides different selectivity, which can be crucial for resolving closely related impurities.[9]

-

Aqueous Phase & pH Control: The mobile phase will be a mixture of ACN and an aqueous buffer. The ionization state of the ethylamino group on 4-EAB and any acidic or basic impurities is pH-dependent. A buffer is essential to maintain a constant pH, ensuring reproducible retention times. A phosphate or acetate buffer around pH 3-4 is a good starting point. At this pH, the basic ethylamino group will be protonated, which can improve peak shape.

-

-

Elution Mode: Isocratic vs. Gradient

-

Causality: For impurity profiling, where compounds with a wide range of polarities may be present, a gradient elution is superior.[13] This involves starting with a lower concentration of the organic solvent (ACN) and gradually increasing it over time. This approach ensures that more polar impurities elute early with good peak shape, while more hydrophobic impurities are eluted in a reasonable time without excessive peak broadening.[12]

-

-

Detector Settings: Seeing the Analyte

-

Causality: The aromatic nature and conjugated system of 4-EAB make it a strong chromophore, ideal for detection by a UV-Vis detector . To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of 4-EAB. A preliminary scan using a Diode Array Detector (DAD) or by analyzing a standard solution across a range of wavelengths (e.g., 200-400 nm) is performed to identify the λmax, which is typically around 254 nm for such structures.[7][14] A DAD also provides the invaluable ability to check for peak purity.

-

Summarized Experimental Protocol

The following table presents a robust starting point for the analysis, which would be finalized during method validation.

| Parameter | Recommended Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector | Standard for purity analysis of chromophoric compounds. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent retention and resolution for aromatic compounds.[12] |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.5 with H₃PO₄ | Controls pH for consistent ionization and peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier providing good selectivity.[15] |

| Elution | Gradient | Effective for separating impurities with varying polarities.[13] |

| Gradient Program | Time 0: 30% B; Time 20: 80% B; Time 25: 80% B; Time 26: 30% B; Time 30: 30% B | A typical gradient profile to resolve a range of impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains stable retention times and improves peak efficiency. |

| Detection | DAD at 254 nm | High sensitivity for the benzaldehyde moiety; allows peak purity assessment.[11][14] |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Sample Prep. | Dissolve ~10 mg of 4-EAB in 10 mL of Diluent (ACN:Water 50:50) | Ensures complete dissolution and compatibility with the mobile phase. |

Part 3: Method Validation - The Cornerstone of Trustworthiness

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[16] The framework for this process is authoritatively defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] Each parameter must be systematically investigated to build a complete picture of the method's performance.

Validation Parameters and Self-Validating Protocols

| Parameter | Purpose & Experimental Protocol | Typical Acceptance Criteria (ICH) |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Protocol: Analyze blank, placebo (if applicable), known impurities, and forced degradation samples (subjected to acid, base, H₂O₂, heat, and light).[12] | The 4-EAB peak should be free from interference from any other component. Peak purity analysis (via DAD) should pass. |

| Linearity | To verify that the detector response is directly proportional to the analyte concentration. Protocol: Prepare at least five concentrations of 4-EAB standard across the desired range (e.g., LOQ to 120% of the assay concentration). Plot response vs. concentration.[7][17] | Correlation coefficient (r²) ≥ 0.999. |

| Range | To establish the concentration interval where the method is linear, accurate, and precise. Protocol: Confirmed by the linearity, accuracy, and precision data. For impurities, the range should cover from the reporting threshold to 120% of the specification.[17] | The method meets linearity, accuracy, and precision requirements across this interval. |

| Accuracy | To measure the closeness of the test results to the true value. Protocol: Perform spike-recovery experiments. Add known amounts of 4-EAB and key impurities to a sample solution at different levels (e.g., 3 levels, 3 replicates each).[7] | Recovery should be within 98.0% to 102.0% for the assay and typically 80-120% for impurities. |

| Precision | To assess the degree of scatter between a series of measurements. Protocol: 1. Repeatability: Inject one sample solution six times. 2. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[17] | Relative Standard Deviation (RSD) ≤ 2.0% for the assay; may be higher for low-level impurities. |

| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). Protocol: Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.[14][20] | LOQ precision should be demonstrated (e.g., RSD ≤ 10%). |

| Robustness | To evaluate the method's reliability during normal use with small, deliberate variations. Protocol: Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[14][17] | System suitability parameters should remain within acceptable limits. No significant change in results. |

| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. Protocol: Inject a standard solution multiple times before sample analysis. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000; Resolution between critical pairs > 2.0.[17] |

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of its downstream products. This guide has detailed a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for this purpose. By understanding the analyte's chemistry, anticipating potential impurities, and rationally optimizing chromatographic conditions, a robust method can be established. Subsequent validation according to authoritative guidelines like ICH Q2(R1) provides the necessary documented evidence of its suitability, ensuring that the method generates trustworthy and reliable data for quality control, stability studies, and regulatory submissions. This comprehensive approach transforms a routine analytical test into a self-validating system of scientific integrity.

References

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

SIELC Technologies. (n.d.). Separation of 4-(Diethylamino)benzaldehyde on Newcrom R1 HPLC column. [Link]

-

Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Shaikh, K., et al. (2021). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

-

Neto, A. C. L., et al. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-